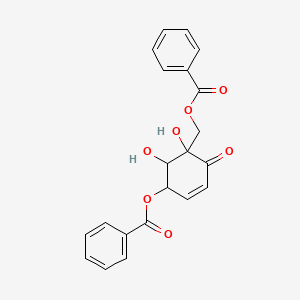![molecular formula C21H28O3 B13400608 [(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of pyrethrum extract involves the extraction of pyrethrins from the dried and pulverized flower heads of chrysanthemum species. The flowers are typically harvested when fully open and dried in the shade to preserve their insecticidal properties . The extraction process often involves the use of solvents such as n-hexane to obtain the crude extract, followed by purification using supercritical carbon dioxide .
Industrial Production Methods: In industrial settings, pyrethrum extract is produced by first drying and grinding the flowers, then extracting the pyrethrins using solvents like hexane. The crude extract is further purified to remove impurities and concentrate the active components . The final product is often formulated with other substances to enhance its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrethrins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter the structure and efficacy of the insecticidal compounds .
Common Reagents and Conditions:
Oxidation: Pyrethrins can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic hydrolysis can break down pyrethrins into their constituent acids and alcohols.
Major Products: The major products formed from these reactions include chrysanthemic acid, pyrethric acid, and various alcohols such as pyrethrolone, cinerolone, and jasmolone .
Wissenschaftliche Forschungsanwendungen
Pyrethrum extract has a wide range of scientific research applications:
Wirkmechanismus
Pyrethrins exert their insecticidal effects by targeting the nervous system of insects. They alter the function of sodium channels in nerve cells, leading to repetitive firing and eventual paralysis . This action is swift and effective, but pyrethrins are quickly broken down in the environment, making them less persistent than synthetic insecticides .
Vergleich Mit ähnlichen Verbindungen
Organophosphates: Compounds like malathion and parathion also target the nervous system of insects but have different chemical structures and mechanisms of action.
Uniqueness of Pyrethrins: Pyrethrins are unique due to their natural origin, rapid biodegradability, and low toxicity to mammals and birds . Unlike many synthetic insecticides, pyrethrins do not persist in the environment, making them a preferred choice for organic farming and environmentally conscious pest control .
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8+/t16-,18+,19+/m1/s1 |
InChI-Schlüssel |
ROVGZAWFACYCSP-WIURDZCKSA-N |
Isomerische SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C/C=C |
Kanonische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


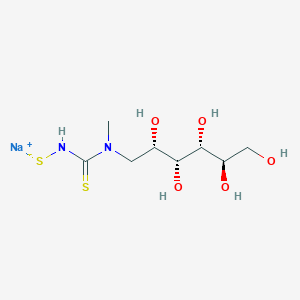
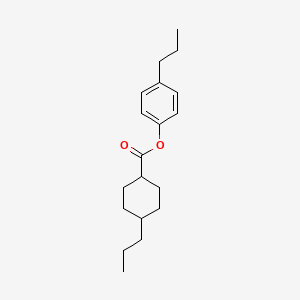

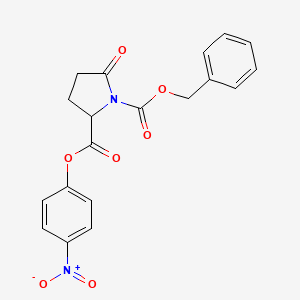
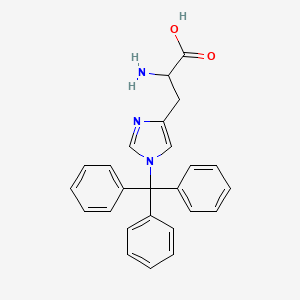
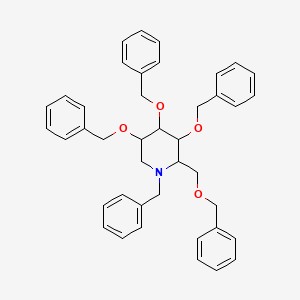
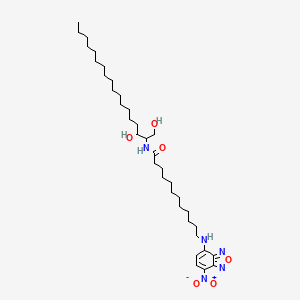
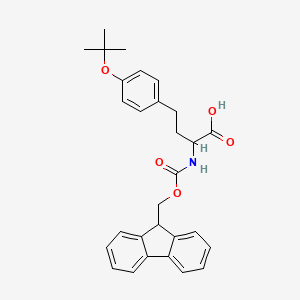
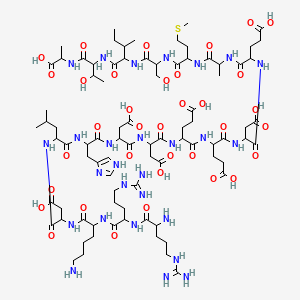
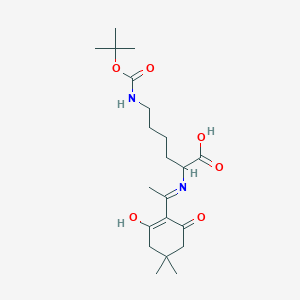

![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
